molecular formula C18H18ClN3O2S B2432377 N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021265-53-1

N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide

Cat. No. B2432377
CAS RN: 1021265-53-1
M. Wt: 375.87
InChI Key: SXBFRFYDOMIZAL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide have shown significant anticancer activity. For instance, a study found that 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide exhibited remarkable activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012). Another study indicated that certain N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antibacterial Activity

Compounds with structures similar to this compound have also been reported to have antibacterial properties. For instance, certain N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides exhibited moderate cytotoxicity and antimicrobial activity (Kovalenko et al., 2012).

Antihistaminic Activity

Studies have also explored the potential antihistaminic activity of related compounds. For example, a series of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one demonstrated significant H1-antihistaminic activity in vivo, with certain compounds offering protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2014).

Anticonvulsant Activity

There is also research indicating the potential anticonvulsant properties of these compounds. A study on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, which are structurally related, assessed their affinity to GABAergic biotargets and subsequent anticonvulsant activity, although the results showed only a tendency towards such activity (El Kayal et al., 2022).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-11-4-3-5-12(8-11)20-16(23)9-13-10-25-18-21-15-7-2-1-6-14(15)17(24)22(13)18/h3-5,8,13H,1-2,6-7,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBFRFYDOMIZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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